N-(4-bromophenyl)-3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanamide
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Overview
Description
N-(4-bromophenyl)-3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanamide is a synthetic organic compound characterized by the presence of a bromophenyl group and a benzisothiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 4-bromoaniline and 1,2-benzisothiazol-3-one.
Step-by-Step Synthesis:
Reaction Conditions: Typical conditions involve the use of solvents like dichloromethane or ethanol, with reaction temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzisothiazole moiety.
Reduction: Reduction reactions can target the carbonyl group in the benzisothiazole ring.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Reduced forms of the benzisothiazole ring.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in metal-catalyzed reactions.
Material Science: Used in the synthesis of polymers and advanced materials.
Biology
Biological Activity:
Enzyme Inhibition: May act as an inhibitor for certain enzymes.
Medicine
Pharmaceuticals: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry
Chemical Industry: Used as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets. The bromophenyl group and benzisothiazole moiety can interact with proteins, enzymes, or receptors, modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanamide
- N-(4-fluorophenyl)-3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanamide
Uniqueness
- Bromine Substitution : The presence of the bromine atom in the phenyl ring can influence the compound’s reactivity and biological activity, making it unique compared to its chloro- and fluoro- counterparts.
- Reactivity : The bromine atom can participate in unique substitution reactions not possible with other halogens.
This detailed overview provides a comprehensive understanding of N-(4-bromophenyl)-3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanamide, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
N-(4-bromophenyl)-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2O4S/c17-11-5-7-12(8-6-11)18-15(20)9-10-19-16(21)13-3-1-2-4-14(13)24(19,22)23/h1-8H,9-10H2,(H,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKWKDSYOSBRQKP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CCC(=O)NC3=CC=C(C=C3)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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